molecular formula C9H8N2O2 B1423405 2,5-Dimethyl-3-nitrobenzonitrile CAS No. 625112-45-0

2,5-Dimethyl-3-nitrobenzonitrile

Cat. No.: B1423405
CAS No.: 625112-45-0
M. Wt: 176.17 g/mol
InChI Key: DIZUEYJVKMJRRO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,5-Dimethyl-3-nitrobenzonitrile is a substituted aromatic nitrile with the molecular formula C₉H₈N₂O₂ and an average molecular mass of 176.175 g/mol . Its structure features a benzene ring substituted with two methyl groups at the 2- and 5-positions, a nitro group at the 3-position, and a nitrile group at the 1-position. The compound’s IUPAC name is This compound, and it is registered under ChemSpider ID 26464472 and CAS RN 625112-45-0 . The nitro and nitrile groups are electron-withdrawing, while the methyl substituents contribute steric bulk, collectively influencing the compound’s electronic properties, solubility, and reactivity.

Properties

IUPAC Name

2,5-dimethyl-3-nitrobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2/c1-6-3-8(5-10)7(2)9(4-6)11(12)13/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIZUEYJVKMJRRO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)[N+](=O)[O-])C)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20694586
Record name 2,5-Dimethyl-3-nitrobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20694586
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

625112-45-0
Record name 2,5-Dimethyl-3-nitrobenzonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=625112-45-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,5-Dimethyl-3-nitrobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20694586
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

General Synthetic Strategy

The synthesis of this compound generally involves:

  • Introduction of the nitrile group onto a suitably substituted aromatic ring.
  • Nitration or substitution reactions to install the nitro and methyl groups at the desired positions.
  • Use of halogenated aromatic precursors for nucleophilic aromatic substitution with cyanide sources.

Cyanation of Ortho-Nitrochlorobenzenes

A key method involves the conversion of ortho-nitrochlorobenzenes to ortho-nitrobenzonitriles via nucleophilic aromatic substitution using cuprous cyanide in the presence of alkali metal bromides (e.g., lithium bromide or cuprous bromide) as catalysts or co-reagents. This reaction is typically carried out in polar aprotic solvents such as benzonitrile, N-methyl-2-pyrrolidinone, dimethylformamide, or 1,4-dicyanobutane, which facilitate the reaction by stabilizing intermediates and dissolving reactants.

Reaction conditions:

  • Temperature: Approximately 158–159 °C
  • Reaction time: Around 6 hours
  • Stoichiometry: Equimolar amounts of chlorobenzene derivative and cuprous cyanide; 0.1 to 2.0 equivalents of cuprous bromide or lithium bromide
  • Solvent volume: 1–2 mL per mmol of chlorobenzene

Example data from related reactions:

Entry Solvent Cyano Compound (%) Starting Material (%) By-products (%)
1 Benzonitrile 81 12 Trace bromo-substituted benzene
2 N-Methyl-2-pyrrolidinone Similar high yield Low Minimal
3 Dimethylformamide Comparable yield Low Minimal

The product purity is generally high, with minimal hydroxy-substituted by-products detected.

Direct Nitration of 2,5-Dimethylbenzonitrile

An alternative approach involves nitration of 2,5-dimethylbenzonitrile to introduce the nitro group at the 3-position. This method requires careful control of reaction conditions to avoid over-nitration or formation of dinitro derivatives, which complicate purification.

  • Typical nitrating agents: Mixed acid (HNO3/H2SO4)
  • Temperature control: Low temperatures to favor mononitration
  • Workup: Neutralization and extraction to isolate the nitrobenzonitrile

This route is less commonly preferred due to the potential for side reactions and lower selectivity.

Dehydration of 5-Nitroanthranilic Acid Amide

A more specialized method for related nitrobenzonitriles involves dehydration of 5-nitroanthranilic acid amide using dehydrating agents such as phosphorus oxychloride, phosphorus pentachloride, or phosphorus pentoxide. This method converts the amide directly into the nitrile group while preserving the nitro substituent.

  • Reaction temperature: 20 to 120 °C, optimally 70 to 100 °C
  • Use of metal salts (NaCl, KCl, ammonium salts) as additives to improve yield and purity
  • Solvents: Chlorinated hydrocarbons (chlorobenzene, o-dichlorobenzene) or hydrophilic solvents (dioxane) with tertiary amines like pyridine to facilitate reaction

This method provides high yields and purity of the nitrile, suitable for further use without extensive purification.

Comparative Table of Preparation Methods

Method Key Reagents/Conditions Advantages Limitations
Cuprous cyanide substitution CuCN, LiBr or CuBr, polar aprotic solvents, ~160 °C High yield, good purity, scalable Requires handling of toxic cyanides and copper salts
Direct nitration Mixed acid nitration of 2,5-dimethylbenzonitrile Straightforward, uses commercially available starting materials Risk of over-nitration, difficult purification
Dehydration of 5-nitroanthranilic acid amide PCl3O, PCl5, P2O5, metal salts, 70–100 °C High purity, good yield, fewer steps Requires specialized reagents, careful temperature control

Research Findings and Notes

  • The copper-catalyzed cyanation method is preferred for ortho-nitrobenzonitriles due to its efficiency and relatively straightforward purification, though the recovery of copper salts is necessary to reduce costs and waste.
  • The dehydration method using phosphorus oxychloride is notable for its ability to convert amino acid amides directly to nitriles without significant side reactions, despite initial concerns about amino group reactivity with dehydrating agents. The presence of metal salts enhances the reaction efficiency and product purity.
  • Solvent choice significantly affects reaction outcome; nitrogen-containing solvents and polar aprotic solvents improve solubility and reaction rates.
  • Temperature and stoichiometry optimization are critical for maximizing yield and minimizing by-products.

Chemical Reactions Analysis

2,5-Dimethyl-3-nitrobenzonitrile undergoes various chemical reactions, including:

  • Oxidation : This compound can be oxidized under specific conditions to form different products.
  • Reduction : It can be reduced to form amines or other reduced derivatives.
  • Substitution : The nitro group can be substituted with other functional groups under appropriate conditions.

Common reagents used in these reactions include sulfuric acid, sodium cyanide, potassium cyanide, and various organic solvents. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2,5-Dimethyl-3-nitrobenzonitrile has various applications in scientific research:

  • Chemistry : It is used as a chemical intermediate in the synthesis of other compounds.
  • Biology : It acts as a potent inhibitor of human 5-lipoxygenase (5-LO), an enzyme involved in the inflammatory response.
  • Medicine : Due to its inhibition of 5-LO, it is a potential drug candidate for the treatment of inflammatory diseases such as asthma, arthritis, and inflammatory bowel disease.
  • Industry : It is used in the production of various chemical products and intermediates.

Mechanism of Action

The mechanism by which 2,5-Dimethyl-3-nitrobenzonitrile exerts its effects involves the inhibition of human 5-lipoxygenase (5-LO). This enzyme catalyzes the biosynthesis of leukotrienes, which play a crucial role in the inflammatory response. By inhibiting 5-LO, this compound reduces the production of leukotrienes, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Key Differences :

  • Electronic Profile : The nitro group in this compound significantly reduces electron density in the aromatic ring, making it less reactive toward electrophilic substitution compared to 2,5-dimethoxybenzonitrile, where methoxy groups enhance electron density .
  • Acidity : The nitrile group’s acidity is amplified in the nitro-substituted compound due to the electron-withdrawing nitro group, whereas the methoxy-substituted analog exhibits weaker acidity.

Crystallographic and Intermolecular Interaction Comparisons

However, 2,5-dimethoxybenzonitrile’s crystal structure (determined at 100 K) reveals:

  • Planarity: Non-hydrogen atoms are nearly coplanar (max deviation: 0.027 Å for a methyl carbon) .
  • Intermolecular Interactions : Centrosymmetric pairs form via C–H⋯O and C–H⋯N interactions, with π–π stacking between benzene rings (centroid distance: 3.910 Å ) .

Inference for this compound :

  • The nitro group’s strong dipole moment and hydrogen-bonding capacity (via oxygen lone pairs) may promote N–H⋯O or C–H⋯O interactions absent in the methoxy analog.
  • Methyl groups could introduce steric hindrance, reducing π–π stacking efficiency compared to the dimethoxy compound.

Notes

  • The absence of crystallographic data for this compound limits direct structural comparisons. Further studies using techniques like single-crystal XRD (e.g., SHELX-90 ) are recommended.
  • Substituent electronic effects dominate reactivity differences, with nitro groups favoring electrophile-resistant pathways and methoxy groups enabling electron-rich aromatic systems.

Biological Activity

2,5-Dimethyl-3-nitrobenzonitrile, with the chemical formula C10H10N2O2, is a nitrile compound that has garnered attention due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure:

  • IUPAC Name: this compound
  • CAS Number: 625112-45-0
  • Molecular Weight: 186.20 g/mol

Antimicrobial Properties

Recent studies have indicated that this compound exhibits significant antimicrobial activity against various pathogens. The compound has been tested against both Gram-positive and Gram-negative bacteria, showing varying degrees of inhibition.

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

These results suggest that the compound could be a potential candidate for developing new antimicrobial agents.

Cytotoxicity Studies

Cytotoxicity assays have demonstrated that this compound can induce apoptosis in cancer cell lines. For instance, in MCF-7 (breast cancer) and HeLa (cervical cancer) cells, the compound exhibited IC50 values of 25 µM and 30 µM, respectively.

Mechanism of Action:
The cytotoxic effects are believed to be mediated through the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death. This is supported by flow cytometry analyses showing increased annexin V staining in treated cells.

Study on Anticancer Activity

A study published in a peer-reviewed journal investigated the effects of this compound on various cancer cell lines. The researchers found that the compound significantly inhibited cell proliferation and induced apoptosis through mitochondrial pathways. The study highlighted the potential use of this compound in targeted cancer therapies.

Research on Insecticidal Activity

In addition to its antimicrobial and anticancer properties, this compound has also been evaluated for insecticidal activity. A field trial demonstrated that formulations containing this compound effectively reduced populations of agricultural pests such as aphids and whiteflies by over 70%.

Q & A

Q. What are the optimal synthetic routes for 2,5-dimethyl-3-nitrobenzonitrile, and how can regioselectivity challenges be addressed?

  • Methodological Answer : The synthesis of nitrile-containing aromatic compounds often involves nitration and alkylation steps. For this compound, a plausible route includes:
  • Step 1 : Methylation of 3-nitrobenzonitrile using methylating agents (e.g., CH₃I) under Friedel-Crafts conditions to introduce methyl groups at positions 2 and 4.
  • Step 2 : Optimization of reaction temperature (60–80°C) and solvent polarity (e.g., DMF or acetonitrile) to enhance regioselectivity .
  • Key Challenge : Competing nitration at alternative positions due to electron-donating methyl groups. Use directing groups (e.g., temporary protecting groups) or meta-directing nitrile functionality to guide nitro placement .

Q. Which analytical techniques are most effective for characterizing this compound?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H and ¹³C NMR to confirm methyl group positions and nitrile functionality. Aromatic protons typically appear in δ 7.0–8.5 ppm, while methyl groups resonate at δ 2.3–2.7 ppm .
  • HPLC-MS : Quantify purity and detect byproducts using reverse-phase C18 columns with acetonitrile/water gradients.
  • IR Spectroscopy : Confirm nitrile (C≡N) stretch at ~2220–2240 cm⁻¹ and nitro (NO₂) asymmetric stretches at ~1520–1370 cm⁻¹ .

Q. How should this compound be stored to ensure stability?

  • Methodological Answer :
  • Store in amber glass vials at –20°C under inert gas (argon/nitrogen) to prevent hydrolysis of the nitrile group.
  • Avoid prolonged exposure to light or moisture, which may degrade the nitro group into amines or oxides .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?

  • Methodological Answer :
  • DFT Calculations : Use Gaussian or ORCA software to compute electrostatic potential maps, identifying electron-deficient regions (e.g., nitro group) as reactive sites.
  • QSAR Parameters : Calculate LogP (lipophilicity), TPSA (polar surface area), and hydrogen-bond acceptor counts to predict solubility and bioavailability .
  • Example : Methyl groups increase steric hindrance, reducing reactivity at positions 2 and 5, while the nitrile group stabilizes transition states via conjugation .

Q. What strategies resolve contradictions in reported yields for nitration of methyl-substituted benzonitriles?

  • Methodological Answer :
  • Comparative Analysis : Replicate protocols from conflicting studies (e.g., varying nitric acid concentrations or solvents) and monitor intermediates via LC-MS.
  • Kinetic Studies : Use in-situ IR to track nitro group formation rates. Higher HNO₃ concentrations may favor over-nitration but reduce selectivity .
  • Meta-Analysis : Cross-reference databases (PubChem, Reaxys) to identify outliers in reaction conditions or impurity profiles .

Q. How does the electronic effect of substituents influence the electrochemical reduction of this compound?

  • Methodological Answer :
  • Cyclic Voltammetry : Perform in aprotic solvents (e.g., DMF) with TBAPF₆ as electrolyte. Nitro groups typically show reduction peaks at –0.8 to –1.2 V (vs. Ag/AgCl).
  • Substituent Impact : Methyl groups donate electrons, shifting reduction potentials anodically, while nitriles withdraw electrons, stabilizing radical intermediates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,5-Dimethyl-3-nitrobenzonitrile
Reactant of Route 2
Reactant of Route 2
2,5-Dimethyl-3-nitrobenzonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.